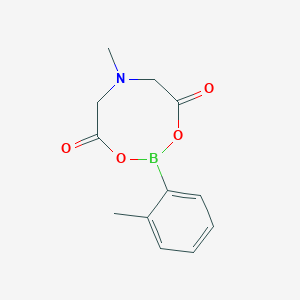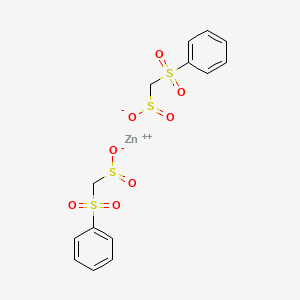
ZINC bis(phenylsulfonylmethanesulfinate)
Übersicht
Beschreibung
ZINC bis(phenylsulfonylmethanesulfinate) is a useful research compound. Its molecular formula is C14H14O8S4Zn and its molecular weight is 503.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ZINC bis(phenylsulfonylmethanesulfinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC bis(phenylsulfonylmethanesulfinate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copolymerization of CO2 and Epoxides : Zinc compounds are efficient initiators for the copolymerization reaction of CO2 and epoxides, producing polymers with narrow molecular weight distributions, indicating its potential in polymer synthesis and environmental applications (Eberhardt et al., 2003).
Selective Metal Extraction : Certain zinc compounds show promise in selectively extracting zinc from solutions containing other metals, which is crucial in metal recovery and environmental remediation (Rickelton & Boyle, 1990).
Luminescence and Chromophores : Altering the structure of zinc complexes can significantly enhance their fluorescence and longevity, making them useful in light-harvesting architectures and photonic devices (Sazanovich et al., 2004).
Nanoparticle Synthesis : Zinc compounds are used as precursors for creating zinc sulfide and zinc oxide nanoparticles, which have applications in electronics, photonics, and as catalysts (Sathiyaraj et al., 2017).
Drug Discovery : Zinc bis(alkanesulfinate)s are synthesized for drug discovery purposes, aiding in the creation of small molecular toolkits for pharmaceutical research (O’Hara et al., 2013).
Biological Sensing : Certain zinc complexes have been developed as selective luminescent probes for zinc ions, crucial for various biological applications and studies (Roy et al., 2007).
Sonochemical Synthesis : Zinc sulfide nanoparticles synthesized sonochemically are used in wide band gap semiconductor applications, illustrating its use in advanced material science (Goharshadi et al., 2012).
Ion Sensing : PVC-based sensors utilizing zinc compounds are effective for detecting zinc ions over a wide concentration range, highlighting its importance in analytical chemistry (Gholivand & Mozaffari, 2003).
Eigenschaften
IUPAC Name |
zinc;benzenesulfonylmethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOSEKSQAHHKH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8S4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC bis(phenylsulfonylmethanesulfinate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



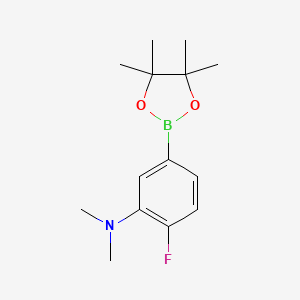
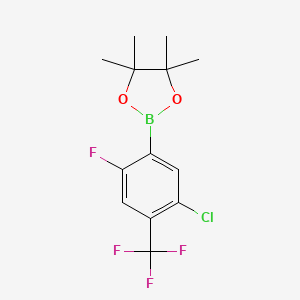

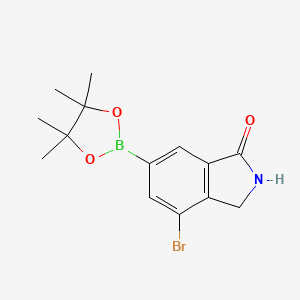
![Tert-butyl-[2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane](/img/structure/B8203288.png)

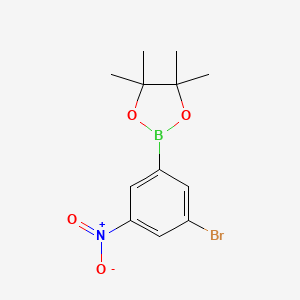


![Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide](/img/structure/B8203332.png)
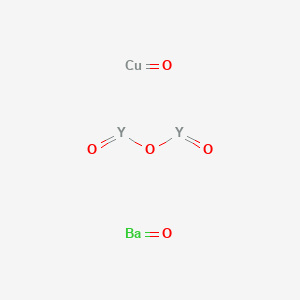
![7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8203334.png)
